molecular formula C12H12O2 B8716061 Ethyl 1H-indene-2-carboxylate CAS No. 106167-47-9

Ethyl 1H-indene-2-carboxylate

Cat. No. B8716061
CAS RN: 106167-47-9
M. Wt: 188.22 g/mol
InChI Key: XQKOXWIOMWAGIY-UHFFFAOYSA-N
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Description

Ethyl 1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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properties

CAS RN

106167-47-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 1H-indene-2-carboxylate

InChI

InChI=1S/C12H12O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-7H,2,8H2,1H3

InChI Key

XQKOXWIOMWAGIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Carbethoxy-1-indanone was dissolved in dry methanol at room temperature, to which sodium borohydride was added in three lots while the reaction mixture was kept stirring. The reaction mixture was further stirred for 30 minutes, after which the solid was filtered and the filtrate was evaporated to dryness. The residue was dissolved in dry benzene, to which catalytic amount of p-toluenesulfonic acid was added and the reaction mixture was stirred for one hour. The p-toluenesulfonic acid was filtered off and the filtrate was concentrated to yield ethyl indene-2-carboxylate. The ethyl indene-2-carboxylate was dissolved in methanol and 1.0 equivalent of aqueous sodium hydroxide solution was added and the reaction mixture was kept stirring for overnight. The next day, the reaction was terminated by evaporating the methanol, followed by diluting the residue with water, brought to neutral pH and the precipitated indene-2-carboxylic acid was filtered. NMR: (CDCl3):δ:3.75 (s, 2H, benzylic CH2); 7.4-7.7 (m, 4H, Ar-H); 7.95 (s, 1H, olefinic H).
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